molecular formula C11H15N3O2S B5830975 N-methyl-2-[(3-methylphenoxy)acetyl]hydrazinecarbothioamide CAS No. 667436-85-3

N-methyl-2-[(3-methylphenoxy)acetyl]hydrazinecarbothioamide

Cat. No. B5830975
CAS RN: 667436-85-3
M. Wt: 253.32 g/mol
InChI Key: JMEMJBFFDUYJDR-UHFFFAOYSA-N
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Description

N-methyl-2-[(3-methylphenoxy)acetyl]hydrazinecarbothioamide, commonly known as MPT, is a chemical compound that has been used in scientific research for its potential therapeutic properties. MPT is a derivative of hydrazinecarbothioamide and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of MPT is not fully understood. However, it has been suggested that MPT may inhibit the growth of cancer cells by inducing apoptosis, inhibiting cell proliferation, and reducing angiogenesis. MPT may also have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Furthermore, MPT may have anti-microbial effects by disrupting the cell membrane of bacteria and fungi.
Biochemical and Physiological Effects:
MPT has been shown to have various biochemical and physiological effects. MPT has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. MPT has also been shown to inhibit the migration and invasion of cancer cells by downregulating the expression of MMP-2 and MMP-9. Additionally, MPT has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Furthermore, MPT has been shown to have anti-microbial effects against various bacterial and fungal strains.

Advantages and Limitations for Lab Experiments

MPT has several advantages for lab experiments, including its low toxicity and high solubility in water and organic solvents. MPT is also stable under various conditions, including high temperature and pH. However, MPT has some limitations for lab experiments, including its high cost and limited availability. Additionally, MPT has not been extensively studied in vivo, and its potential side effects are not fully understood.

Future Directions

There are several future directions for the study of MPT. One direction is to further investigate the anti-cancer properties of MPT in vivo, including its potential as a chemotherapeutic agent. Another direction is to study the potential anti-inflammatory and anti-microbial effects of MPT in vivo. Additionally, the mechanism of action of MPT should be further elucidated to better understand its therapeutic potential. Finally, the synthesis of MPT should be optimized to reduce its cost and improve its availability for research purposes.
Conclusion:
In conclusion, MPT is a chemical compound that has been studied for its potential therapeutic properties, including its anti-cancer, anti-inflammatory, and anti-microbial effects. MPT has been synthesized using various methods and has several advantages and limitations for lab experiments. The future directions for the study of MPT include further investigation of its therapeutic potential in vivo and optimization of its synthesis.

Synthesis Methods

MPT has been synthesized using various methods, including the reaction of 3-methylphenol with thiosemicarbazide to form 3-methylphenylthiosemicarbazide, followed by the reaction with methyl chloroacetate to form N-methyl-2-[(3-methylphenoxy)acetyl]hydrazinecarbothioamide. Another method involves the reaction of 3-methylphenylhydrazine with carbon disulfide to form 3-methylphenylhydrazinecarbothioamide, followed by the reaction with methyl chloroacetate to form MPT.

Scientific Research Applications

MPT has been studied for its potential therapeutic properties, including its anti-cancer, anti-inflammatory, and anti-microbial effects. MPT has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has been suggested that MPT may have potential as a chemotherapeutic agent. MPT has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, MPT has been shown to have anti-microbial effects against various bacterial and fungal strains.

properties

IUPAC Name

1-methyl-3-[[2-(3-methylphenoxy)acetyl]amino]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2S/c1-8-4-3-5-9(6-8)16-7-10(15)13-14-11(17)12-2/h3-6H,7H2,1-2H3,(H,13,15)(H2,12,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMEMJBFFDUYJDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NNC(=S)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801155862
Record name 2-(3-Methylphenoxy)acetic acid 2-[(methylamino)thioxomethyl]hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801155862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

667436-85-3
Record name 2-(3-Methylphenoxy)acetic acid 2-[(methylamino)thioxomethyl]hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=667436-85-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Methylphenoxy)acetic acid 2-[(methylamino)thioxomethyl]hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801155862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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